molecular formula C19H14N6OS B11055682 6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11055682
M. Wt: 374.4 g/mol
InChI Key: GGVDEMIDNIIPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazole and thiadiazole ring system, contributes to its diverse pharmacological activities.

Preparation Methods

The synthesis of 6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The resulting product is then purified through recrystallization from ethanol or other suitable solvents .

Mechanism of Action

The mechanism of action of 6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of shikimate dehydrogenase, an enzyme essential for the biosynthesis of aromatic amino acids in bacteria . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death. Additionally, the compound’s anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby preventing cell division and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C19H14N6OS

Molecular Weight

374.4 g/mol

IUPAC Name

6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N6OS/c1-26-14-9-7-12(8-10-14)15-11-16(21-20-15)18-24-25-17(22-23-19(25)27-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)

InChI Key

GGVDEMIDNIIPBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

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